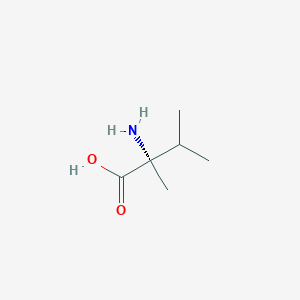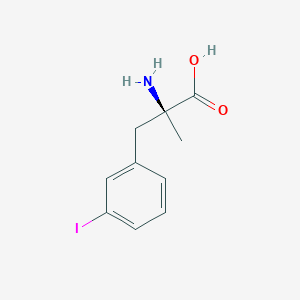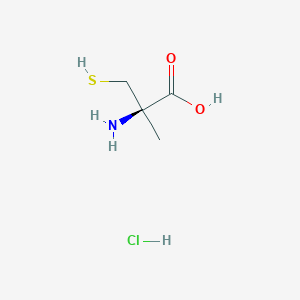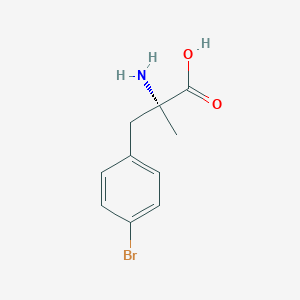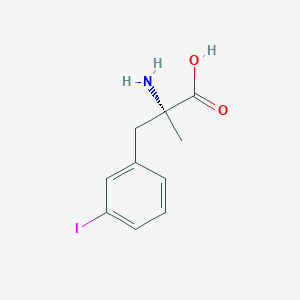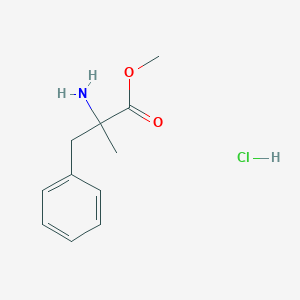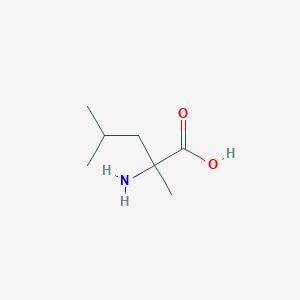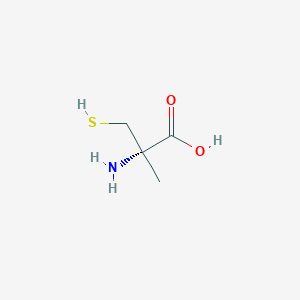![molecular formula C5H11NO2 B555821 H-[15N]Leu-OH CAS No. 59935-31-8](/img/structure/B555821.png)
H-[15N]Leu-OH
Übersicht
Beschreibung
H-[15N]Leu-OH, also known as L-Leucine-15N, is a variant of the amino acid leucine where the nitrogen atom is replaced with the nitrogen-15 isotope . It is primarily used for research purposes .
Molecular Structure Analysis
H-[15N]Leu-OH has a molecular formula of C5H11NO2 and a molecular weight of 132.17 g/mol. The structure of H-[15N]Leu-OH is similar to that of leucine, with the only difference being the replacement of a nitrogen atom with the nitrogen-15 isotope .
Physical And Chemical Properties Analysis
H-[15N]Leu-OH has a molecular weight of 131.2 and a molecular formula of C6H13NO2 . Its physical and chemical properties are likely to be similar to those of leucine, although specific details are not provided in the available resources .
Wissenschaftliche Forschungsanwendungen
Biomolecular Nuclear Magnetic Resonance (NMR)
- Summary of the Application : “H-[15N]Leu-OH” is used in the production of Val, Leu, Ile (δ1) methyl-protonated 15N-, 13C-, 2H-labeled proteins . This is particularly useful in the field of biomolecular NMR, where these labeled proteins can be used to study the structure and dynamics of macromolecules .
- Methods of Application : A selective protonation strategy is used, which involves [3-2H] 13C α-ketoisovalerate to introduce (1H-δ methyl)-leucine and (1H-γ methyl)-valine into 15N-, 13C-, 2H-labeled proteins . This method does not produce CH2D and CHD2 isotopomers .
- Results or Outcomes : This approach offers enhanced labeling of Leu methyl groups over previous methods that utilize Val as the labeling agent and is more cost-effective .
Peptide Synthesis
- Summary of the Application : “H-[15N]Leu-OH” is used as a reagent for peptide synthesis . It is one of the standard heavy-isotope labeled leucine (Leu) amino acids .
- Results or Outcomes : The use of “H-[15N]Leu-OH” in peptide synthesis allows for the production of peptides with specific isotopic labeling, which can be useful in various research applications .
Hyperpolarized 15N-labeled Molecular Imaging Probes
- Summary of the Application : “H-[15N]Leu-OH” can be used in the development of hyperpolarized 15N-labeled molecular imaging probes for MRS/MRI . These probes can provide highly valuable information that was previously inaccessible and expand the applications of MRS/MRI beyond commonly studied 13C nuclei .
- Results or Outcomes : The use of “H-[15N]Leu-OH” in the development of hyperpolarized 15N-labeled molecular imaging probes can enable the acquisition of highly valuable information that was previously inaccessible .
Specific Methyl Labeling of Large Proteins for NMR Applications
- Summary of the Application : “H-[15N]Leu-OH” can be used for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications . This can expand the scope and applicability of liquid state NMR to protein systems up to several hundreds kilo Daltons (kDa) .
- Methods of Application : A simple and cost-effective method is used to independently and stereo-specifically incorporate [1H, 13C]-methyls in Leu and Val in proteins . Recombinant proteins for NMR studies are produced using a tailored set of auxotrophic E. coli strains .
- Results or Outcomes : The use of “H-[15N]Leu-OH” in specific methyl labeling of large proteins allows for the production of proteins with specific isotopic labeling, which can be useful in various research applications .
Development of Hyperpolarized 15N-labeled Molecular Imaging Probes
- Summary of the Application : “H-[15N]Leu-OH” can be used in the development of hyperpolarized 15N-labeled molecular imaging probes for MRS/MRI . These probes can provide highly valuable information that was previously inaccessible and expand the applications of MRS/MRI beyond commonly studied 13C nuclei .
- Results or Outcomes : The use of “H-[15N]Leu-OH” in the development of hyperpolarized 15N-labeled molecular imaging probes can enable the acquisition of highly valuable information that was previously inaccessible .
Specific Methyl Labeling of Large Proteins for NMR Applications
- Summary of the Application : “H-[15N]Leu-OH” can be used for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications . This can expand the scope and applicability of liquid state NMR to protein systems up to several hundreds kilo Daltons (kDa) .
- Methods of Application : A simple and cost-effective method is used to independently and stereo-specifically incorporate [1H, 13C]-methyls in Leu and Val in proteins . Recombinant proteins for NMR studies are produced using a tailored set of auxotrophic E. coli strains .
- Results or Outcomes : The use of “H-[15N]Leu-OH” in specific methyl labeling of large proteins allows for the production of proteins with specific isotopic labeling, which can be useful in various research applications .
Eigenschaften
IUPAC Name |
(2S)-2-(15N)azanyl-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-GEERXGHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438103 | |
| Record name | L-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Leucine-15N | |
CAS RN |
59935-31-8 | |
| Record name | L-Leucine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



